molecular formula C13H14F4O2 B2968211 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans CAS No. 1808406-93-0

2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans

Cat. No.: B2968211
CAS No.: 1808406-93-0
M. Wt: 278.247
InChI Key: RGUIJYBLICISDK-CABZTGNLSA-N
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Description

2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluorinated phenyl group attached to an oxan-3-yl methanol moiety, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable oxan-3-yl methanol precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxan-3-yl ketones, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans stands out due to its combination of a fluorinated phenyl group and an oxan-3-yl methanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

[(2R,3S)-2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O2/c14-11-4-3-8(6-10(11)13(15,16)17)12-9(7-18)2-1-5-19-12/h3-4,6,9,12,18H,1-2,5,7H2/t9-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUIJYBLICISDK-CABZTGNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC(=C(C=C2)F)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CC(=C(C=C2)F)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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